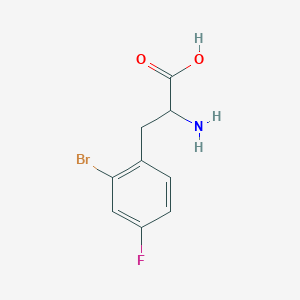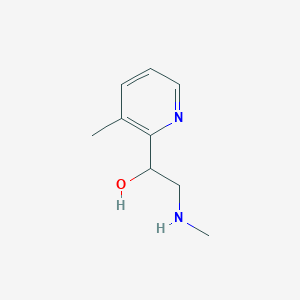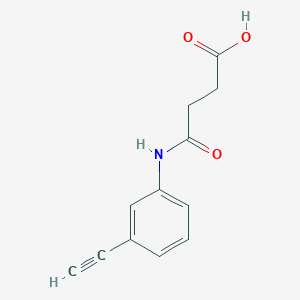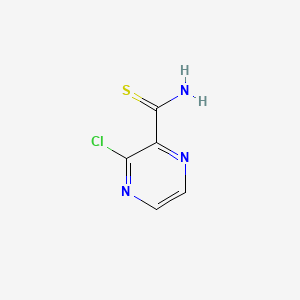
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its complex structure, which includes functional groups such as acetyl, chloroacetyl, and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Functional Groups: The acetyl and chloroacetyl groups can be introduced through acylation reactions using acetic anhydride and chloroacetyl chloride, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or alkanes.
Substitution: Products will vary depending on the nucleophile used but may include amides, ethers, or thioethers.
科学的研究の応用
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate would depend on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Methyl 3-(4-acetyl-2-(2-bromoacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Methyl 3-(4-acetyl-2-(2-fluoroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate: Similar structure but with a fluoroacetyl group instead of a chloroacetyl group.
Uniqueness
Methyl 3-(4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl)propanoate is unique due to the presence of the chloroacetyl group, which can undergo specific chemical reactions that are not possible with other halogenated acetyl groups. This makes it a valuable compound for certain synthetic applications and research studies.
特性
分子式 |
C13H16ClNO4 |
|---|---|
分子量 |
285.72 g/mol |
IUPAC名 |
methyl 3-[4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl]propanoate |
InChI |
InChI=1S/C13H16ClNO4/c1-7-12(8(2)16)9(4-5-11(18)19-3)13(15-7)10(17)6-14/h15H,4-6H2,1-3H3 |
InChIキー |
ZENPSJHZDUGLDC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N1)C(=O)CCl)CCC(=O)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)



![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)

![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)


![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)


